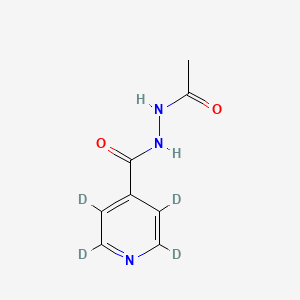

Acetylisoniazid-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-acetyl-2,3,5,6-tetradeuteriopyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBGNAKQQUWBQV-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C(=O)NNC(=O)C)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acetylisoniazid-d4: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylisoniazid-d4 is the deuterated form of acetylisoniazid, the major metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263).[1] The incorporation of deuterium (B1214612) isotopes into drug molecules, a process known as deuteration, can subtly alter their pharmacokinetic and metabolic profiles.[1] This makes this compound a valuable tool in pharmacokinetic research, drug metabolism studies, and as an internal standard for quantitative analysis by mass spectrometry-based methods.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound, a proposed synthesis protocol, and an illustration of the metabolic pathway of its parent compound, isoniazid.

Chemical Properties of this compound

The chemical and physical properties of this compound are summarized in the table below. It is important to note that variations in reported molecular weights and formulas may exist depending on the specific deuteration pattern of the molecule. The data presented here is a consolidation of available information.

| Property | Value | Source(s) |

| Chemical Name | N'-acetyl-pyridine-4-carbohydrazide-d4 | [3] |

| Synonyms | Acetyl Isoniazid-d4, N-Acetylisoniazid-d4 | [3][4] |

| CAS Number | 1330169-81-7 | [3][4] |

| Molecular Formula | C₈H₅D₄N₃O₂ | [4] |

| Molecular Weight | 183.20 g/mol | [4] |

| Appearance | White to Off-White Solid | [3][4] |

| Melting Point | 170-172 °C | [2] |

| Storage Conditions | 2-8°C Refrigerator, protected from light | [2][4] |

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a plausible and efficient synthesis can be proposed based on established chemical reactions, namely the acetylation of isoniazid or its deuterated analogue. Two primary synthetic routes are conceivable:

-

Acetylation of Isoniazid-d4: This involves the initial synthesis of Isoniazid-d4, followed by acetylation.

-

Deuterated Acetylation of Isoniazid: This route utilizes a deuterated acetylating agent to introduce the deuterium label onto the acetyl group of isoniazid.

The second approach is often more direct for introducing deuterium at a specific position. A proposed experimental protocol based on the acetylation of isoniazid with a deuterated reagent is outlined below.

Proposed Experimental Protocol: Synthesis via Deuterated Acetylation

This protocol describes the synthesis of this compound by reacting Isoniazid with acetic anhydride-d6.

Materials and Reagents:

-

Isoniazid

-

Acetic anhydride-d6 (99 atom % D)[5]

-

Anhydrous pyridine (B92270)

-

Diethyl ether

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Isoniazid in a minimal amount of anhydrous pyridine with gentle warming and stirring.

-

Addition of Deuterated Reagent: Cool the solution to 0-5°C in an ice bath. Slowly add a stoichiometric equivalent of acetic anhydride-d6 to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into a beaker of cold diethyl ether to precipitate the product.

-

Isolation and Purification: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Metabolic Pathway of Isoniazid

This compound is a labeled version of a key metabolite in the metabolic pathway of isoniazid. Understanding this pathway is crucial for interpreting data from studies using the deuterated compound. The primary metabolic route for isoniazid is acetylation in the liver, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[6][7] This process leads to the formation of acetylisoniazid, which is then further metabolized.[6]

Caption: Metabolic pathway of Isoniazid.

Experimental Workflow for Synthesis

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

Caption: Proposed workflow for this compound synthesis.

Conclusion

This compound is an indispensable tool for researchers in the field of tuberculosis drug development and pharmacology. While a specific, detailed synthesis protocol is not widely published, this guide provides a robust, proposed methodology based on fundamental organic chemistry principles. The provided data on its chemical properties and the metabolic context of its parent compound, isoniazid, offer a solid foundation for its application in scientific research. The diagrams presented herein serve to visually clarify the metabolic relationships and the logical flow of the proposed synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Acetylisonicotinylhydrazide-d4 [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Buy Acetic anhydride-d 6 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 6. Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Variations between individuals and populations in the acetylation of isoniazid and its significance for the treatment of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Acetylisoniazid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Acetylisoniazid-d4, a deuterated isotopologue of Acetylisoniazid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies. The information presented herein has been compiled from various scientific sources and is presented with clarity and detail to support advanced research and application.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound in comparison to its non-deuterated counterpart, Acetylisoniazid.

Table 1: General and Physical Properties

| Property | This compound | Acetylisoniazid |

| Appearance | White to Off-White Solid | White Solid |

| Molecular Formula | C₈H₅D₄N₃O₂ | C₈H₉N₃O₂ |

| Molecular Weight | 183.20 g/mol | 179.18 g/mol [1][2] |

| CAS Number | 1330169-81-7 | 1078-38-2[1][2] |

| Melting Point | 161-163 °C | 158-159 °C[3] |

| Solubility | Slightly soluble in DMSO and Methanol | Soluble in DMSO and Methanol |

| Storage Conditions | -20°C Freezer | Room temperature |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | This compound | Acetylisoniazid |

| Mass Spectrum (LC-MS/MS) | Expected [M+H]⁺ at m/z 184.2 | [M+H]⁺ at m/z 180.1, with a characteristic fragment at m/z 138.1[4][5] |

| ¹H NMR Spectrum | The signals corresponding to the pyridine (B92270) ring protons are expected to be absent or significantly reduced in intensity. | Specific chemical shifts for the pyridine and acetyl protons are observable. |

| FTIR Spectrum | The C-D stretching vibrations are expected to appear at a lower wavenumber (around 2100-2300 cm⁻¹) compared to the C-H stretches in the non-deuterated form. | Characteristic peaks for N-H, C=O, and aromatic C-H stretches are present. |

Metabolic Pathway of Isoniazid

Acetylisoniazid is the primary and pharmacologically inactive metabolite of the frontline anti-tuberculosis drug, Isoniazid. The metabolic conversion is primarily catalyzed by the enzyme N-acetyltransferase 2 (NAT2) in the liver. The rate of this acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the human population. Understanding this pathway is critical for studies on drug efficacy and toxicity.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of this compound.

Synthesis of Acetylisoniazid

This protocol describes a general method for the synthesis of Acetylisoniazid, which can be adapted for the synthesis of the deuterated analogue by using deuterated precursors.

Materials:

-

Isoniazid

-

Acetic anhydride (B1165640)

-

Anhydrous reaction vessel

-

Ether

-

Water bath

Procedure:

-

In an anhydrous reaction vessel, dissolve Isoniazid in a minimal amount of a suitable solvent.

-

Add acetic anhydride to the solution. The reaction is typically carried out at a controlled temperature, for example, in a water bath at 60°C for 30 minutes.[6]

-

Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled.

-

The product, Acetylisoniazid, is purified by recrystallization from a solvent system such as ethanol and ether.[6]

-

The purified product is dried and stored at -20°C.[6]

Determination of Melting Point (Capillary Method)

Apparatus:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted. This range is the melting point.

Determination of Solubility (Shake-Flask Method)

Materials:

-

This compound

-

Selected solvent (e.g., DMSO, Methanol)

-

Glass vials with screw caps

-

Shaker or agitator

-

Centrifuge

-

Analytical balance

-

HPLC or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial.

-

Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix, where it is often used as an internal standard.

Conclusion

This technical guide has provided a detailed summary of the physicochemical characteristics of this compound, including its physical properties, spectroscopic data, and its role in the metabolic pathway of Isoniazid. The experimental protocols provided offer a foundation for the synthesis and characterization of this important isotopically labeled compound. The use of deuterated standards like this compound is indispensable for modern bioanalytical and drug metabolism studies, enabling accurate quantification and a deeper understanding of pharmacokinetic and pharmacodynamic relationships. It is anticipated that the information and methodologies presented herein will be a valuable asset to the scientific community in their research endeavors.

References

Acetylisoniazid-d4: A Labeled Internal Standard for the Bioanalysis of Isoniazid and its Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetylisoniazid-d4, a deuterated analog of Acetylisoniazid, and its critical role as a labeled internal standard in the quantitative analysis of the anti-tuberculosis drug Isoniazid (B1672263) and its primary metabolite, Acetylisoniazid. This document details the metabolic pathway of Isoniazid, presents quantitative data from pharmacokinetic studies, and provides in-depth experimental protocols for bioanalytical methods.

Introduction to Isoniazid Metabolism

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, undergoes extensive metabolism in the body, primarily in the liver and intestines.[1][2] The rate and extent of this metabolism are subject to significant interindividual variability, largely due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme.[3][4] This variability can impact drug efficacy and toxicity. Accurate quantification of Isoniazid and its metabolites is therefore crucial for therapeutic drug monitoring and pharmacokinetic studies.

The primary metabolic pathway of Isoniazid involves its acetylation to Acetylisoniazid (AcINH) by the NAT2 enzyme.[1][2] Acetylisoniazid is then hydrolyzed by an amidase to form acetylhydrazine (AcHz) and isonicotinic acid (INA).[2][3] Isoniazid can also be directly hydrolyzed to hydrazine (B178648) (Hz) and isonicotinic acid.[1][3] Acetylhydrazine can be further acetylated by NAT2 to the non-toxic diacetylhydrazine or undergo oxidation by cytochrome P450 enzymes to form reactive metabolites implicated in hepatotoxicity.[4][5]

The Role of this compound in Bioanalysis

This compound is the deuterium-labeled form of Acetylisoniazid.[6] In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for accurate and precise quantification. This compound is used as an internal standard in the quantification of Acetylisoniazid, and similarly, Isoniazid-d4 is used for the quantification of Isoniazid.[7][8]

The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and reliability of the analytical method.[7]

Quantitative Data

The following tables summarize key quantitative data from various studies on Isoniazid and Acetylisoniazid pharmacokinetics and bioanalytical methods.

Table 1: Pharmacokinetic Parameters of Isoniazid and Acetylisoniazid

| Parameter | Isoniazid (INH) | Acetylisoniazid (AcINH) | Population | Reference |

| Oral Clearance (CL/F) | 18.2 ± 2.45 L⋅h⁻¹ | - | Healthy Chinese participants and tuberculosis patients | [9] |

| 65 L/h (Fast acetylators) | - | Healthy Asians | [10][11] | |

| 35 L/h (Intermediate acetylators) | - | Healthy Asians | [10][11] | |

| 8 L/h (Slow acetylators) | - | Healthy Asians | [10][11] | |

| Apparent Volume of Distribution (Vd/F) | 56.8 ± 5.53 L | 25.7 ± 1.30 L | Healthy Chinese participants and tuberculosis patients | [9] |

| Absorption Rate Constant (Ka) | 3.94 ± 0.44 h⁻¹ | - | Healthy Chinese participants and tuberculosis patients | [9] |

| Fraction of INH converted to AcINH (FM) | 0.81 ± 0.076 | - | Healthy Chinese participants and tuberculosis patients | [9] |

Table 2: Bioanalytical Method Parameters for Isoniazid and Acetylisoniazid Quantification

| Parameter | Isoniazid (INH) | Acetylisoniazid (AcINH) | Matrix | Method | Reference |

| Calibration Range | 0.234–30.0 µg/mL | 0.234–30.0 µg/mL | Human Urine | LC-MS/MS | [7] |

| 0.12–15.89 mg⋅L⁻¹ | 0.13–17.08 mg⋅L⁻¹ | Plasma | HPLC | [12] | |

| Lower Limit of Quantification (LLOQ) | 0.234 µg/mL | 0.234 µg/mL | Human Urine | LC-MS/MS | [7] |

| 30 ng/mL | - | Urine | Micellar Liquid Chromatography | [13] | |

| Limit of Detection (LOD) | 10 ng/mL | - | Urine | Micellar Liquid Chromatography | [13] |

| Intra-day Precision (%RSD) | <16.0% | - | Urine | Micellar Liquid Chromatography | [13] |

| Inter-day Precision (%RSD) | <16.0% | - | Urine | Micellar Liquid Chromatography | [13] |

| Accuracy (%RE) | -0.9 to +8.5% | - | Urine | Micellar Liquid Chromatography | [13] |

Experimental Protocols

This section provides detailed methodologies for the quantification of Isoniazid and Acetylisoniazid in biological matrices using this compound as an internal standard.

LC-MS/MS Method for Quantification in Human Urine[7][14]

-

Sample Preparation (Solid Phase Extraction):

-

Urine samples are prepared using solid-phase extraction.

-

Isoniazid-d4 and this compound are added as internal standards.

-

-

Chromatography:

-

HPLC System: Agilent 1260 series or equivalent.

-

Analytical Column: Reversed-phase Atlantis T3, 3 µm, 2.1 mm × 100 mm.

-

Column Temperature: 30 °C.

-

Mobile Phase: Isocratic elution with 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (98:2, v/v).

-

Flow Rate: 0.250 mL/min.

-

Injection Volume: 1 μL.

-

Autosampler Temperature: ~8 °C.

-

-

Mass Spectrometry:

-

Mass Spectrometer: AB Sciex™ API 5500 triple quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple reaction monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Isoniazid, Acetylisoniazid, Isoniazid-d4, and this compound are monitored.

-

LC-MS/MS Method for Quantification in Human Plasma[15][16]

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 100 µL of acetonitrile containing an internal standard (e.g., phenacetin).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 9000× g and 4 °C for 10 minutes.

-

Take 50 µL of the supernatant and dilute with 150 µL of water containing 0.1% formic acid.

-

Inject 2 µL of the final solution into the LC-MS/MS system.

-

-

Chromatography:

-

Column: Reversed-phase C18 column.

-

Elution: Gradient elution.

-

-

Mass Spectrometry:

-

Detection Mode: Multiple reaction monitoring (MRM).

-

Visualizations

The following diagrams illustrate the metabolic pathway of Isoniazid and a typical experimental workflow for its quantification.

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Association of Isoniazid-metabolizing Enzyme Genotypes and Isoniazid-induced Hepatotoxicity in Tuberculosis Patients | In Vivo [iv.iiarjournals.org]

- 5. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population [frontiersin.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Acetylisoniazid-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Acetylisoniazid-d4, a crucial labeled compound for pharmacokinetic and drug metabolism studies. The following sections detail the necessary materials, experimental protocols, and analytical methods for obtaining high-purity this compound for research purposes.

Introduction

This compound is the deuterated form of acetylisoniazid, the primary metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263).[1] The incorporation of deuterium (B1214612) atoms creates a stable, heavier isotope of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Its use allows for precise and accurate measurement of isoniazid and its metabolites in biological matrices, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of isoniazid.[1][2]

This guide outlines a reproducible methodology for the chemical synthesis of this compound, starting from the commercially available deuterated precursor, Isoniazid-d4. It also provides detailed procedures for the purification and analytical characterization of the final product to ensure its suitability for research applications.

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of Isoniazid-d4 using a deuterated acetylating agent, typically acetic anhydride-d6. This reaction is a straightforward N-acetylation of the terminal hydrazine (B178648) nitrogen.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| Isoniazid-d4 (Isonicotinic acid hydrazide-d4) | ≥98% purity | Commercially Available | Starting material. |

| Acetic Anhydride-d6 | ≥99 atom % D | Commercially Available | Deuterated acetylating agent. |

| Pyridine (B92270) | Anhydrous | Commercially Available | Solvent and acid scavenger. |

| Diethyl Ether | Anhydrous | Commercially Available | For precipitation of the product. |

| Ethanol | Reagent Grade | Commercially Available | For recrystallization. |

Experimental Protocol: Acetylation of Isoniazid-d4

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Isoniazid-d4 (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add acetic anhydride-d6 (1.1 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to 60°C and maintain this temperature for 30 minutes.[2][4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/methanol, 9:1 v/v).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Slowly add the reaction mixture to a beaker containing an excess of cold, anhydrous diethyl ether with vigorous stirring to precipitate the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove residual pyridine and unreacted acetic anhydride-d6.

-

Dry the crude this compound under vacuum.

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove any unreacted starting materials, by-products, or residual solvents. Recrystallization is a common and effective method for this purpose.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

-

Allow the clear filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound under vacuum to a constant weight.

Analytical Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using appropriate analytical techniques.

Data Presentation

| Parameter | Method | Expected Value/Result |

| Identity | ||

| Molecular Weight | Mass Spectrometry | 183.20 g/mol |

| Molecular Formula | - | C₈H₅D₄N₃O₂ |

| Purity | ||

| Purity Assay | HPLC-UV | ≥98% |

| Melting Point | Melting Point Apparatus | Approx. 161-163 °C (for non-deuterated) |

| Isotopic Enrichment | ||

| Deuterium Content | Mass Spectrometry/NMR | ≥99 atom % D |

| Spectroscopic Data | ||

| ¹H NMR | NMR Spectroscopy | Consistent with deuterated structure |

| ¹³C NMR | NMR Spectroscopy | Consistent with structure |

| Mass Spectrum | LC-MS/MS | [M+H]⁺ at m/z 184.1 |

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase HPLC system with UV detection. A C18 column is typically used with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).[2]

-

Mass Spectrometry (MS): Confirms the molecular weight of this compound and determines the level of deuterium incorporation. Electrospray ionization (ESI) is a suitable technique.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. In the ¹H NMR spectrum, the signal corresponding to the acetyl methyl protons should be absent or significantly reduced, confirming successful deuteration.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity this compound for research applications. By following the outlined experimental protocols and analytical methods, researchers can confidently prepare this essential internal standard for use in pharmacokinetic and drug metabolism studies of isoniazid. Adherence to these procedures will ensure the accuracy and reliability of experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. CN111138354A - Preparation method of isoniazid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Exploratory Studies Using Stable Isotope-Labeled Acetylisoniazid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope-labeled acetylisoniazid (B140540) in exploratory metabolic and pharmacokinetic studies. Acetylisoniazid is the primary metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263). Understanding its metabolic fate is crucial for elucidating the mechanisms of isoniazid-induced hepatotoxicity and for the development of safer therapeutic strategies. The use of stable isotope labeling offers a powerful tool to trace the biotransformation and disposition of acetylisoniazid without the complications of radioactivity.

Introduction to Acetylisoniazid Metabolism

Isoniazid undergoes acetylation in the liver, catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, to form acetylisoniazid.[1][2] Acetylisoniazid is then further metabolized through hydrolysis to form acetylhydrazine and isonicotinic acid.[1][3] Acetylhydrazine is a key toxic metabolite implicated in isoniazid-induced liver injury.[4][5] It can be further acetylated to the non-toxic diacetylhydrazine or undergo oxidation by cytochrome P450 enzymes to form reactive intermediates that can bind to liver macromolecules.[1][4] The rate of isoniazid acetylation varies significantly among individuals, leading to "fast" and "slow" acetylator phenotypes, which can influence both therapeutic efficacy and the risk of adverse effects.[6]

Stable isotope-labeled acetylisoniazid, such as deuterium (B1214612) (d3 or d4) or carbon-13 (¹³C) labeled variants, serves as a valuable tracer in metabolic studies.[7][8] These labeled compounds can be distinguished from their endogenous counterparts by mass spectrometry, allowing for precise tracking of their metabolic pathways and quantification in biological matrices.[8][9][10]

Synthesis of Stable Isotope-Labeled Acetylisoniazid

While detailed proprietary synthesis methods are often not fully disclosed in the public domain, a general and plausible approach for the synthesis of stable isotope-labeled acetylisoniazid involves the N-acetylation of isoniazid using a labeled acetylating agent. For example, the synthesis of acetylisoniazid-d3 can be achieved by reacting isoniazid with acetic anhydride-d6.

General Experimental Protocol for Synthesis of Acetylisoniazid-d3:

-

Dissolution: Isoniazid is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetylating Agent: A stoichiometric amount of acetic anhydride-d6 is added dropwise to the isoniazid solution at room temperature with constant stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is quenched with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acetic anhydride (B1165640) and acetic acid-d3 byproduct.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure acetylisoniazid-d3.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity, purity, and isotopic enrichment.

Experimental Protocols for In Vivo and In Vitro Studies

The use of stable isotope-labeled acetylisoniazid in exploratory studies typically involves its administration to an animal model or incubation with cellular or subcellular fractions, followed by the analysis of biological samples to identify and quantify its metabolites.

In Vivo Animal Studies

Protocol for a Pharmacokinetic and Metabolism Study in Rats:

-

Animal Model: Male Wistar rats are commonly used for pharmacokinetic studies of isoniazid and its metabolites.[11]

-

Dosing: A solution of stable isotope-labeled acetylisoniazid (e.g., acetylisoniazid-d4) in a suitable vehicle (e.g., saline) is administered to the rats via oral gavage or intravenous injection.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing via tail vein or cardiac puncture. Urine and feces can also be collected over a specified period using metabolic cages. At the end of the study, tissues such as the liver can be harvested.

-

Sample Preparation: Plasma is separated from blood by centrifugation. Urine samples are centrifuged to remove any particulate matter. Tissue samples are homogenized.

-

Analytical Method: The concentrations of the labeled acetylisoniazid and its metabolites in the biological samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10][12] This typically involves protein precipitation or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.

In Vitro Metabolism Studies

Protocol for Incubation with Liver Microsomes:

-

Preparation of Microsomes: Liver microsomes are prepared from animal or human liver tissue by differential centrifugation.

-

Incubation Mixture: The incubation mixture typically contains liver microsomes, a NADPH-generating system (as a source of cofactors for cytochrome P450 enzymes), a buffer (e.g., phosphate (B84403) buffer, pH 7.4), and the stable isotope-labeled acetylisoniazid.

-

Incubation: The reaction is initiated by the addition of the labeled substrate and incubated at 37°C for a specific period.

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol.

-

Analysis: The mixture is centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Data Presentation

Quantitative data from studies using radiolabeled acetylisoniazid provides valuable insights into its disposition and metabolic fate. The following tables summarize key findings from a study investigating the metabolism of [¹⁴C]acetylisoniazid in rats and rabbits.[7] While not using stable isotopes, this data is illustrative of the quantitative information that can be obtained in such exploratory studies.

Table 1: Cumulative Excretion of ¹⁴C in Urine and Expired Air Following a Single Oral Dose of [¹⁴C]Acetylisoniazid (200 mg/kg) in Rats and Rabbits [7]

| Species | % of Dose in Urine (6h) | % of Dose as ¹⁴CO₂ (6h) |

| Rat | 45.3 ± 3.2 | 10.1 ± 0.8 |

| Rabbit | 30.1 ± 2.5 | 18.2 ± 1.5 |

Table 2: Covalent Binding of ¹⁴C to Hepatic Protein 6 Hours After a Single Dose of [¹⁴C]Acetylisoniazid or [¹⁴C]Acetylhydrazine [7]

| Compound | Dose (mg/kg) | Covalent Binding (nmol equivalents/mg protein) |

| Rat | ||

| [¹⁴C]Acetylisoniazid | 200 (p.o.) | 0.25 ± 0.03 |

| [¹⁴C]Acetylhydrazine | 50 (i.p.) | 0.89 ± 0.11 |

| Rabbit | ||

| [¹⁴C]Acetylisoniazid | 200 (p.o.) | 0.55 ± 0.07 |

| [¹⁴C]Acetylhydrazine | 50 (i.p.) | 0.41 ± 0.05 |

Visualization of Metabolic Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow for studies involving stable isotope-labeled acetylisoniazid.

Caption: Metabolic pathway of isoniazid and its metabolites.

References

- 1. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the effects of isoniazid on acetylhydrazine metabolism in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylation of acetylhydrazine, the toxic metabolite of isoniazid, in humans. Inhibition by concomitant administration of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of [14C]acetylisoniazid and [14C]acetylhydrazine by the rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic Assessment of Isoniazid and Acetylisoniazid in Carbon Tetrachloride-Induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS [mdpi.com]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Acetylisoniazid using Acetylisoniazid-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoniazid (B1672263) is a primary drug used in the treatment of tuberculosis. Monitoring its major metabolite, acetylisoniazid (B140540), is crucial for therapeutic drug monitoring and adherence assessment.[1][2][3] This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of acetylisoniazid in biological matrices. The use of a stable isotope-labeled internal standard, Acetylisoniazid-d4, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[4][5][6]

Principle

The method utilizes a stable isotope dilution technique where a known amount of this compound is added to the samples at the beginning of the workflow.[4][7] Since this compound is chemically and physically almost identical to acetylisoniazid, it experiences the same processing effects, such as extraction efficiency and matrix effects.[5][7] The mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratios.[4] Quantification is then achieved by calculating the peak area ratio of the analyte to the internal standard, which provides a more accurate and reproducible measurement.

Materials and Reagents

-

Acetylisoniazid (analyte) reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)[1][8]

-

Ammonium (B1175870) acetate[1]

-

Formic acid (LC-MS grade)[8]

-

Ultrapure water

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from a validated method for urine samples.[1]

-

Sample Thawing and Vortexing: Thaw frozen samples at room temperature and vortex for approximately 30 seconds to ensure homogeneity.[1]

-

Internal Standard Spiking: To a 100 µL aliquot of the sample, add a specific volume of the this compound internal standard working solution. For blank samples, add the same volume of a solution without the internal standard.[1]

-

Vortexing and Sonication: Vortex the mixture for 30 seconds and then sonicate on ice for about 5 minutes.[1]

-

SPE Column Conditioning: Condition a polymeric reversed-phase SPE column (e.g., Phenomenex Strata X) with 2 mL of acetonitrile, followed by 2 mL of HPLC grade water, and finally 2 mL of 10 mM ammonium acetate (B1210297) solution.[1]

-

Sample Loading: Load the prepared sample mixture onto the conditioned SPE cartridge.[1]

-

Washing: Wash the cartridge twice with 2 mL of HPLC grade water to remove interferences.[1]

-

Drying: Dry the cartridge under maximum flow for 10 seconds to remove excess water.[1]

-

Elution: Elute the analytes in a two-step process: first with 100 µL of acetonitrile, followed by 750 µL of a solution of 5 mM ammonium acetate and acetonitrile (98:2, v/v).[1]

-

Final Preparation: Vortex the eluant briefly and transfer an aliquot to a 96-well plate or autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimization may be required for different instrumentation.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| LC System | Agilent 1260 series or equivalent[1] |

| Column | Reversed-phase Atlantis T3, 3 µm, 2.1 mm × 100 mm[1] |

| Column Temperature | 30 °C[1] |

| Mobile Phase | Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v)[1] |

| Flow Rate | 0.250 mL/min[1] |

| Injection Volume | 2 µL[8] |

| Run Time | 5 minutes[1] |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Mass Spectrometer | AB Sciex™ API 5500 triple quadrupole or equivalent[1] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][8] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][8] |

| Curtain Gas | 30 psi[8] |

| Collision Gas | Set according to instrument optimization |

| IonSpray Voltage | 4800 V[8] |

| Temperature | 550 °C[2] |

| Nebulizer Gas (Gas 1) | 40 psi[8] |

| Turbo Gas (Gas 2) | 40 psi[8] |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Acetylisoniazid | Optimized Value | Optimized Value |

| This compound | Optimized Value | Optimized Value |

Note: The specific m/z values for precursor and product ions need to be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the method should be evaluated according to regulatory guidelines such as those from the FDA and EMA.[1][9][10]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) | Weighting Factor |

| Acetylisoniazid | 0.234 – 30.0[1] | > 0.99 | 1/x² |

Table 2: Accuracy and Precision

| Quality Control (QC) Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.234[1] | < 20% | 80-120% | < 20% | 80-120% |

| Low (LQC) | 0.586[1] | < 15% | 85-115% | < 15% | 85-115% |

| Medium (MQC) | 12.0[1] | < 15% | 85-115% | < 15% | 85-115% |

| High (HQC) | 24.0[1] | < 15% | 85-115% | < 15% | 85-115% |

Data presented are typical acceptance criteria based on FDA and EMA guidelines.[1][9]

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Principle of stable isotope-labeled internal standard.

References

- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. m.youtube.com [m.youtube.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. mdpi.com [mdpi.com]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 10. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Acetylisoniazid in Urine using a Validated LC-MS/MS Method with Acetylisoniazid-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoniazid (B1672263) (INH) is a primary and effective first-line drug for the treatment of tuberculosis.[1][2] The primary route of metabolism for INH is through acetylation in the liver by the N-acetyltransferase 2 (NAT2) enzyme, which converts it to its main, non-toxic metabolite, acetylisoniazid (B140540) (AcINH).[1][3][2][4][5][6] This metabolite is predominantly excreted in the urine, making its quantification a reliable and non-invasive method for monitoring patient adherence to INH therapy.[1][3][2] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of AcINH in human urine, employing Acetylisoniazid-d4 as a stable isotope-labeled internal standard to ensure precision.[1][3][2]

Experimental Protocols

1. Materials and Reagents

-

Analytes and Internal Standards:

-

Solvents and Chemicals:

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium (B1175870) bicarbonate

-

Ammonium acetate (B1210297)

-

-

Solid Phase Extraction (SPE) Cartridges:

-

Strata X 33 µm Polymeric Reversed Phase, 200 mg/3 mL[1]

-

2. Sample Preparation: Solid Phase Extraction (SPE)

-

Thaw patient urine samples, calibration standards (STDs), and quality control (QC) samples at room temperature.

-

Vortex each sample for approximately 30 seconds.

-

Transfer 100 µL of each sample into a 1.5 mL microcentrifuge tube.[1]

-

Add 500 µL of the internal standard solution (ISS), which consists of 50 mM ammonium bicarbonate containing 0.050 µg/mL of INH-d4 and AcINH-d4, to each tube. For the double blank sample, add 500 µL of ISS-free 50 mM ammonium bicarbonate solution.[1]

-

Vortex the samples for approximately 30 seconds.

-

Sonicate the samples on ice for about 5 minutes.[1]

-

Condition the SPE cartridges.

-

Load the entire sample mixture onto the conditioned SPE cartridges.

-

Wash the cartridges to remove interfering substances.

-

Elute the analytes (INH and AcINH) and internal standards from the cartridges.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A system capable of delivering an isocratic mobile phase.

-

Mobile Phase: An isocratic mobile phase of 5 mM ammonium acetate and acetonitrile (98:2, v/v).[1][2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer, such as the AB Sciex™ API 5500, is used for detection.[1][2]

-

Ionization Mode: Positive electrospray ionization (ESI+).[1][2]

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Isoniazid (INH) | Acetylisoniazid (AcINH) |

| Calibration Curve Range | 0.234–30.0 µg/mL[1][3][2] | 0.234–30.0 µg/mL[1][3][2] |

| Lower Limit of Quantification (LLOQ) | 0.234 µg/mL[1] | 0.234 µg/mL[1] |

| Signal-to-Noise Ratio at LLOQ | 7.07[1][3][2] | 6.23[1][3][2] |

| Intra-day Precision (%CV) | Meets FDA and EMA guidelines[1][3][2] | Meets FDA and EMA guidelines[1][3][2] |

| Inter-day Precision (%CV) | Meets FDA and EMA guidelines[1][3][2] | Meets FDA and EMA guidelines[1][3][2] |

| Accuracy (% bias) | Meets FDA and EMA guidelines[1][3][2] | Meets FDA and EMA guidelines[1][3][2] |

Table 2: Quality Control Sample Concentrations

| QC Level | Concentration (µg/mL) |

| QC-LLOQ | 0.234[1] |

| QC-Low | 0.586[1] |

| QC-Medium | 12.0[1] |

| QC-High | 24.0[1] |

| QC-Dilution | 48.0[1] |

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of acetylisoniazid in urine.

Caption: Logical relationship of internal standard use in quantitative analysis.

References

- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid Phase Extraction Protocol for the Quantification of Acetylisoniazid in Human Urine Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust and validated solid phase extraction (SPE) protocol for the quantification of acetylisoniazid (B140540) (AcINH), the primary metabolite of the anti-tuberculosis drug isoniazid (B1672263) (INH), in human urine. The method employs a deuterated internal standard (AcINH-d4) to ensure high accuracy and precision, making it suitable for clinical and research applications such as therapeutic drug monitoring and adherence studies. The use of SPE produces cleaner extracts, minimizing matrix effects and improving the reliability of subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This protocol is based on a validated bioanalytical method that meets the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]

Experimental Protocol

Materials and Reagents

-

Reference Standards: Acetylisoniazid (AcINH) and Acetylisoniazid-d4 (AcINH-d4)

-

SPE Cartridges: Strata X 33 µm Polymeric Reversed Phase, 200 mg/3 mL

-

Solvents and Chemicals:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Ammonium (B1175870) bicarbonate

-

Ammonium acetate (B1210297)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

-

Equipment:

-

Vortex mixer

-

Sonicator

-

Microcentrifuge

-

Positive pressure manifold for SPE

-

Analytical balance

-

Volumetric flasks and pipettes

-

Internal Standard (IS) Solution Preparation

-

Prepare a stock solution of AcINH-d4 in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a working Internal Standard Solution (ISS) by diluting the AcINH-d4 stock solution in 50 mM ammonium bicarbonate to a final concentration of 0.050 µg/mL.[1]

Sample Preparation

-

Thaw frozen urine samples, calibration standards, and quality control (QC) samples at room temperature.

-

Vortex each sample for approximately 30 seconds to ensure homogeneity.[1]

-

Transfer 100 µL of each urine sample into a 1.5 mL microcentrifuge tube.[1]

-

Add 500 µL of the Internal Standard Solution (0.050 µg/mL AcINH-d4 in 50 mM ammonium bicarbonate) to each tube.[1]

-

Vortex the mixture for approximately 30 seconds.[1]

-

Sonicate the samples on ice for approximately 5 minutes.[1]

Solid Phase Extraction Procedure

The following steps should be performed using a positive pressure manifold.

-

Conditioning:

-

Loading:

-

Load the entire pre-treated sample mixture (600 µL) onto the conditioned SPE cartridge.[1]

-

-

Washing:

-

Elution:

-

Post-Elution:

Data Presentation

The performance of this SPE protocol was validated, demonstrating its robustness, accuracy, and precision.[1] The quantitative data from the validation study are summarized below.

Table 1: Method Validation Parameters for Acetylisoniazid

| Parameter | Result |

| Linearity Range | 0.234 – 30.0 µg/mL[1] |

| Regression Model | Linear, weighted by 1/x²[1] |

| Lower Limit of Quantification (LLOQ) | 0.234 µg/mL[1] |

| Signal-to-Noise Ratio at LLOQ | > 6[1] |

Table 2: Recovery and Matrix Effect for Acetylisoniazid

| Parameter | Average Result (%) |

| Extraction Recovery | 99.8%[1] |

| Process Efficiency | 97.2%[1] |

| Matrix Effect (Precision of Slopes) | 2.8%[1] |

Table 3: Accuracy and Precision of Quality Control Samples

| QC Level | Accuracy (% Bias) | Precision (% CV) |

| LLOQ (0.234 µg/mL) | Within ±20% | ≤20% |

| Low | Within ±15% | ≤15% |

| Medium | Within ±15% | ≤15% |

| High | Within ±15% | ≤15% |

| Note: Specific values for accuracy and precision across multiple validation batches met the acceptance criteria set by the FDA and EMA.[1] |

Visualization

Diagram 1: SPE Workflow for Acetylisoniazid Extraction

Caption: Workflow of the solid phase extraction protocol for acetylisoniazid.

References

Revolutionizing Tuberculosis Research: A Validated Bioanalytical Method for Isoniazid and Acetylisoniazid using Acetylisoniazid-d4

For researchers, scientists, and drug development professionals, this application note provides a detailed protocol for a robust and sensitive bioanalytical method for the simultaneous quantification of the anti-tuberculosis drug isoniazid (B1672263) (INH) and its primary metabolite, acetylisoniazid (B140540) (AcINH), in biological matrices. This method incorporates the use of a deuterated internal standard, Acetylisoniazid-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.

This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers significant improvements in sensitivity and specificity over older techniques. The use of stable isotope-labeled internal standards, Isoniazid-d4 and this compound, minimizes matrix effects and variabilities in sample processing and instrument response, leading to reliable and reproducible results.

Core Principles and Workflow

The methodology is based on the principle of separating the analytes of interest from the biological matrix using solid-phase extraction (SPE). Following extraction, the compounds are chromatographically separated and then detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This highly selective detection method allows for precise quantification of both isoniazid and acetylisoniazid.

Bioanalytical workflow from sample preparation to data analysis.

Experimental Protocols

This section provides a detailed protocol for the quantification of isoniazid and acetylisoniazid in human urine, adapted from a validated method.[1][2][3]

Materials and Reagents

-

Reference Standards: Isoniazid (INH), Acetylisoniazid (AcINH), Isoniazid-d4 (INH-d4), and this compound (AcINH-d4)[1].

-

Solvents and Chemicals: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Ammonium (B1175870) acetate (B1210297), Dimethyl sulfoxide (B87167) (DMSO), and Formic acid[1][4].

-

Solid-Phase Extraction (SPE) Cartridges: Appropriate SPE cartridges for the extraction of the analytes from the biological matrix.

Preparation of Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of INH, AcINH, INH-d4, and AcINH-d4 in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions with an appropriate solvent mixture (e.g., 5 mM ammonium acetate and acetonitrile (98:2, v/v)) to create working solutions for calibration standards and quality controls[1].

-

Internal Standard Working Solution: Prepare a working solution containing a fixed concentration of INH-d4 and AcINH-d4 (e.g., 0.500 µg/mL) in the same solvent mixture as the working solutions[1].

Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: Thaw frozen biological samples (e.g., urine) and vortex to ensure homogeneity.

-

Internal Standard Addition: To a 100 µL aliquot of each sample, add a specified volume of the internal standard working solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing 2 mL of acetonitrile, followed by 2 mL of HPLC grade water, and finally 2 mL of 10 mM ammonium acetate solution through the cartridge.[1]

-

Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge twice with 2 mL of HPLC grade water to remove interferences.[1]

-

Elution: Elute the analytes and internal standards from the cartridge. This can be a two-step process, for instance, with 100 µL of acetonitrile followed by 750 µL of a 5 mM ammonium acetate and acetonitrile solution (98:2, v/v).[1]

-

Final Sample Preparation: Vortex the eluate and transfer an aliquot (e.g., 200 µL) to a 96-well plate for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

| Parameter | Condition |

| LC System | A high-performance liquid chromatography system |

| Analytical Column | Atlantis T3, 3 µm, 2.1 mm × 100 mm or equivalent reversed-phase column[1][2] |

| Column Temperature | 30 °C[1] |

| Mobile Phase | Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v)[1][2] |

| Flow Rate | 0.250 mL/min[1] |

| Injection Volume | 1 µL[1] |

| Autosampler Temperature | 8 °C[1] |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in positive mode[1][2] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Isoniazid (INH) | 138.1 | 121.1 |

| Acetylisoniazid (AcINH) | 180.1 | 138.1 |

| Isoniazid-d4 (INH-d4) | 142.1 | 125.1 |

| This compound (AcINH-d4) | 184.1 | 142.1 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation and Performance Characteristics

A summary of the quantitative performance of a validated method is presented below.[1][2][3]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (µg/mL) | Regression Model | Weighting Factor | Correlation Coefficient (r²) |

| Isoniazid (INH) | 0.234 – 30.0 | Quadratic | 1/x | > 0.99 |

| Acetylisoniazid (AcINH) | 0.234 – 30.0 | Linear | 1/x² | > 0.99 |

Table 2: Accuracy and Precision

| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Isoniazid (INH) | LLOQ, Low, Mid, High | < 15% | < 15% | 85-115% |

| Acetylisoniazid (AcINH) | LLOQ, Low, Mid, High | < 15% | < 15% | 85-115% |

| LLOQ: Lower Limit of Quantification |

Metabolic Pathway of Isoniazid

Isoniazid is primarily metabolized in the liver by N-acetyltransferase 2 (NAT2) to its main metabolite, acetylisoniazid.[1] The rate of this acetylation is subject to genetic polymorphism, leading to "fast," "intermediate," and "slow" acetylator phenotypes.

Metabolic conversion of Isoniazid to Acetylisoniazid.

Conclusion

The described bioanalytical method provides a reliable and robust tool for the simultaneous quantification of isoniazid and acetylisoniazid in biological matrices. The use of deuterated internal standards ensures high accuracy and precision, making it an invaluable asset for research and clinical applications in the field of tuberculosis treatment and prevention. This detailed protocol and the accompanying information are intended to facilitate the implementation of this method in various laboratory settings.

References

- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS [mdpi.com]

Application Note: Utilizing Acetylisoniazid-d4 for Accurate Pharmacokinetic Profiling of Isoniazid

Introduction

Isoniazid (B1672263) (INH) is a cornerstone of first-line therapy for tuberculosis.[1][2][3] However, its therapeutic efficacy and safety are significantly influenced by its pharmacokinetic profile, which exhibits substantial inter-individual variability.[4] This variability is largely attributed to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, which is responsible for the primary metabolic conversion of isoniazid to its main, inactive metabolite, acetylisoniazid (B140540) (AcINH).[1][2][3][5] Consequently, individuals are categorized as slow, intermediate, or fast acetylators, impacting drug exposure and the risk of adverse effects such as hepatotoxicity.[6][7] Accurate monitoring of both isoniazid and acetylisoniazid concentrations in biological matrices is therefore crucial for therapeutic drug monitoring, dose optimization, and pharmacokinetic research. The use of a stable isotope-labeled internal standard, such as Acetylisoniazid-d4, is essential for robust and reliable quantification of acetylisoniazid by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Isoniazid Metabolism

Isoniazid undergoes extensive metabolism, primarily in the liver and intestines.[2][5][8] The main metabolic pathways are:

-

N-acetylation: The most significant pathway, catalyzed by the NAT2 enzyme, converts isoniazid to acetylisoniazid.[2][5][8][9]

-

Hydrolysis: Isoniazid can be hydrolyzed by amidases to form isonicotinic acid and hydrazine.[5][8]

-

Further Metabolism of Acetylisoniazid: Acetylisoniazid can be further hydrolyzed to acetylhydrazine and isonicotinic acid.[3][5] Acetylhydrazine is a toxic metabolite that can be further metabolized by CYP2E1 to reactive intermediates implicated in hepatotoxicity.[3][5]

The metabolic ratio of acetylisoniazid to isoniazid is often used as an indicator of the patient's acetylator status.[1][3]

Figure 1: Isoniazid Metabolic Pathway.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for isoniazid and acetylisoniazid from published studies. These values can vary based on the study population, acetylator status, and co-administered medications.

Table 1: Population Pharmacokinetic Parameters of Isoniazid and Acetylisoniazid

| Parameter | Isoniazid (INH) | Acetylisoniazid (AcINH) | Reference |

| Absorption Rate Constant (Ka) | 3.94 h⁻¹ | - | [1] |

| Oral Clearance (CL/F) | 18.2 L/h | - | [1] |

| Apparent Volume of Distribution (Vd/F) | 56.8 L | 25.7 L | [1] |

| Fraction of INH converted to AcINH (FM) | 0.81 | - | [1] |

| Clearance of AcINH (K30) | - | 0.33 h⁻¹ | [1] |

Table 2: Pharmacokinetic Parameters of Isoniazid and Acetylisoniazid in a Rat Model

| Group | Analyte | Cmax (ng/mL) | AUC (ng*h/mL) | Reference |

| CCl₄ + H | Isoniazid | 2834 ± 345 | 4567 ± 567 | [10] |

| Acetylisoniazid | 2109 ± 289 | 3389 ± 456 | [10] | |

| CCl₄ + H + R | Isoniazid | 4567 ± 678 | 10234 ± 1234 | [10] |

| Acetylisoniazid | 3456 ± 456 | 5723 ± 678 | [10] | |

| CCl₄ + HRZ | Acetylisoniazid | - | Increased by double compared to CCl₄ + H | [10] |

H: Isoniazid, R: Rifampicin, Z: Pyrazinamide, CCl₄: Carbon tetrachloride (to induce liver injury)

Experimental Protocols

A validated bioanalytical method using LC-MS/MS is crucial for the accurate quantification of isoniazid and its metabolite acetylisoniazid. This compound is used as an internal standard for the quantification of acetylisoniazid.

Protocol: Quantification of Isoniazid and Acetylisoniazid in Human Plasma/Urine by LC-MS/MS

1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 100 µL of human urine or plasma, add 500 µL of an internal standard solution containing isoniazid-d4 (B563161) and this compound in 50 mM ammonium (B1175870) bicarbonate.[11]

-

Vortex the samples for approximately 30 seconds and sonicate on ice for 5 minutes.[11]

-

Condition a solid-phase extraction (SPE) column (e.g., Phenomenex Strata X) with 2 mL of acetonitrile (B52724), followed by 2 mL of HPLC grade water, and 2 mL of 10 mM ammonium acetate (B1210297) solution.[11]

-

Load the sample onto the SPE column.

-

Wash the column with an appropriate solvent to remove interferences.

-

Elute the analytes with an appropriate elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic System: Agilent 1260 series HPLC system or equivalent.[11]

-

Analytical Column: Reversed-phase Atlantis T3, 3 µm, 2.1 mm × 100 mm analytical column.[11]

-

Column Temperature: 30 °C.[11]

-

Mobile Phase: Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v).[11]

-

Flow Rate: 0.250 mL/min.[11]

-

Injection Volume: 1 µL.[11]

-

Autosampler Temperature: ~8 °C.[11]

-

Mass Spectrometer: AB Sciex™ API 5500 triple quadrupole mass spectrometer or equivalent.[11]

-

Ionization Mode: Positive electrospray ionization (ESI+).[11]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[11]

3. Data Analysis and Validation

-

The calibration curves for both analytes are validated over a concentration range (e.g., 0.234–30.0 µg/mL) using appropriate regression models.[11]

-

The method should be validated for accuracy, precision, selectivity, sensitivity, recovery, and stability according to regulatory guidelines (e.g., US FDA and EMA).[11]

Figure 2: Experimental Workflow.

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods allows for the highly accurate and precise quantification of acetylisoniazid in pharmacokinetic studies of isoniazid. This, in turn, facilitates a deeper understanding of isoniazid's metabolic profile, aids in the determination of a patient's acetylator status, and supports the optimization of tuberculosis therapy to enhance efficacy and minimize toxicity.

References

- 1. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population [frontiersin.org]

- 4. Clinical pharmacokinetics of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Isoniazid - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 9. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Assessment of Isoniazid and Acetylisoniazid in Carbon Tetrachloride-Induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Isoniazid and Acetylisoniazid in Clinical Samples using Acetylisoniazid-d4 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-tuberculosis drug isoniazid (B1672263) (INH) and its primary metabolite, acetylisoniazid (B140540) (AcINH), in human urine and plasma. The use of a stable isotope-labeled internal standard, Acetylisoniazid-d4 (AcINH-d4), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and adherence monitoring in clinical and research settings.

Introduction

Isoniazid is a cornerstone of first-line therapy for tuberculosis (TB).[1][2][3] Its efficacy and potential for hepatotoxicity are related to plasma concentrations of the parent drug and its metabolites.[4] The primary route of metabolism for INH is acetylation to AcINH, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[4][5] Monitoring the levels of both INH and AcINH is crucial for optimizing dosing, minimizing toxicity, and assessing patient adherence to treatment.[1][2][6]

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization behavior, thus effectively compensating for analytical variability.[5] this compound, a deuterated analog of AcINH, serves as an ideal internal standard for the quantification of AcINH and is often used in conjunction with Isoniazid-d4 for the simultaneous analysis of INH. This application note provides a detailed protocol for a validated LC-MS/MS assay for this purpose.

Principle of the Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for accurate quantification in complex biological matrices. The SIL-IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because AcINH-d4 is chemically identical to AcINH but has a different mass, it behaves identically during extraction, chromatography, and ionization. By calculating the ratio of the analyte peak area to the internal standard peak area, any variations introduced during the analytical process are normalized, leading to highly reliable and reproducible results.

Caption: Logical workflow for using an internal standard.

Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and instrument conditions for the analysis of INH and AcINH in human urine.

Reagents and Materials

-

Analytes: Isoniazid (INH), Acetylisoniazid (AcINH)

-

Internal Standards: Isoniazid-d4 (INH-d4), this compound (AcINH-d4)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

-

Reagents: Ammonium (B1175870) acetate (B1210297), Ammonium bicarbonate, Formic acid

-

Equipment: Solid Phase Extraction (SPE) columns (e.g., Phenomenex Strata X), analytical balance, vortex mixer, centrifuge, sonicator, LC-MS/MS system (e.g., AB Sciex™ API 5500).

Sample Preparation (Solid Phase Extraction - SPE)[1]

-

Thaw urine samples, calibration standards (STDs), and quality control (QC) samples at room temperature.

-

Vortex each sample for approximately 30 seconds.

-

Transfer 100 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Add 500 µL of the internal standard solution (ISS) containing 0.050 µg/mL of INH-d4 and AcINH-d4 in 50 mM ammonium bicarbonate to each tube. For the double blank sample, add 500 µL of 50 mM ammonium bicarbonate without the internal standards.

-

Vortex the samples for 30 seconds and then sonicate on ice for 5 minutes.

-

Condition the SPE columns with 2 mL of acetonitrile, followed by 2 mL of HPLC grade water, and finally 2 mL of 10 mM ammonium acetate solution.

-

Load the entire sample mixture onto the conditioned SPE columns.

-

Wash the columns with an appropriate wash solution to remove interferences.

-

Elute the analytes with an appropriate elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Caption: Experimental workflow for sample preparation.

Liquid Chromatography Conditions[1]

| Parameter | Condition |

| LC System | Standard HPLC/UPLC System |

| Analytical Column | Atlantis T3, 3 µm, 2.1 mm × 100 mm |

| Column Temperature | 30 °C |

| Mobile Phase | 5 mM Ammonium acetate and Acetonitrile (98:2, v/v) |

| Flow Rate | 0.250 mL/min |

| Elution Mode | Isocratic |

| Injection Volume | 1 µL |

| Autosampler Temp. | ~8 °C |

| Total Run Time | 5 min |

Mass Spectrometry Conditions[1]

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole (e.g., AB Sciex™ API 5500) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Resolution | Unit |

| MRM Transitions | To be optimized for the specific instrument used |

Method Validation and Performance

The described method was fully validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[2] The results demonstrate the method is accurate, precise, and robust for the intended application.

Linearity and Sensitivity

The method demonstrated excellent linearity over the specified concentration range for both analytes.[2] The Lower Limit of Quantification (LLOQ) was established with a signal-to-noise ratio of at least 10.[4]

| Analyte | Matrix | Calibration Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |

| Isoniazid (INH) | Urine | 0.234 - 30.0 | 0.234 | >0.99 |

| Acetylisoniazid | Urine | 0.234 - 30.0 | 0.234 | >0.99 |

| Isoniazid (INH) | Plasma | 0.1 - 10 | 0.1 | >0.99 |

| Acetylisoniazid | Plasma | 0.1 - 10 | 0.1 | >0.99 |

Data synthesized from multiple sources for illustrative purposes.[2][7]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at multiple QC levels (low, medium, and high). The results fall within the acceptable limits for bioanalytical method validation.

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Isoniazid | Low | < 15% | < 15% | 85 - 115% |

| Medium | < 15% | < 15% | 85 - 115% | |

| High | < 15% | < 15% | 85 - 115% | |

| Acetylisoniazid | Low | < 15% | < 15% | 85 - 115% |

| Medium | < 15% | < 15% | 85 - 115% | |

| High | < 15% | < 15% | 85 - 115% |

Acceptance criteria based on FDA guidance and data from cited literature.[4]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the simultaneous quantification of isoniazid and its primary metabolite, acetylisoniazid, in clinical samples. The incorporation of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required for therapeutic drug monitoring and clinical research applications. This robust method can be readily implemented in clinical laboratories to aid in the personalized treatment of tuberculosis.

References

- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. texilajournal.com [texilajournal.com]